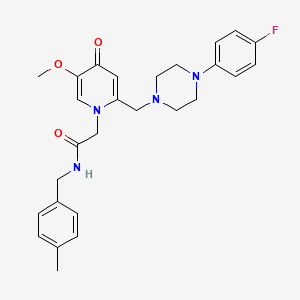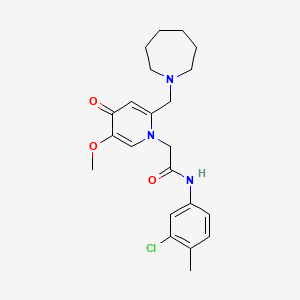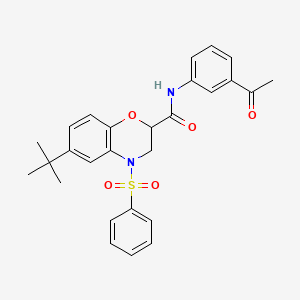![molecular formula C37H38N4O2S B11240106 1-{[4-(Diphenylmethyl)piperazin-1-YL]methyl}-3'-[4-(propan-2-YL)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11240106.png)
1-{[4-(Diphenylmethyl)piperazin-1-YL]methyl}-3'-[4-(propan-2-YL)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(Diphenylmethyl)piperazin-1-YL]methyl}-3’-[4-(propan-2-YL)phenyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of diphenylmethyl chloride with piperazine to form 4-(diphenylmethyl)piperazine.
Indole Formation: The indole moiety is synthesized separately, often through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Spirocyclic Formation: The final step involves the cyclization of the indole derivative with a thiazolidine precursor under acidic or basic conditions to form the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazolidine rings.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of alkyl or acyl groups on the piperazine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its versatile functional groups.
Biology: In biological research, it serves as a probe to study receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine: The compound has potential therapeutic applications, including as an antipsychotic or antidepressant agent, due to its ability to interact with central nervous system receptors.
Industry: In the pharmaceutical industry, it is used in the development of new drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. The piperazine ring is known to interact with serotonin and dopamine receptors, modulating their activity. The indole moiety can also interact with various enzymes and receptors, contributing to the compound’s overall pharmacological profile.
Comparison with Similar Compounds
- 1-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-3’-[4-(methyl)phenyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione
- 1-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-3’-[4-(ethyl)phenyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione
Uniqueness: The unique combination of the piperazine, indole, and thiazolidine rings in this compound provides a distinct pharmacological profile compared to other similar compounds. The presence of the spirocyclic structure adds to its stability and potential biological activity, making it a valuable compound in medicinal chemistry research.
This detailed overview highlights the significance of 1-{[4-(Diphenylmethyl)piperazin-1-YL]methyl}-3’-[4-(propan-2-YL)phenyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione in various scientific and industrial fields
Properties
Molecular Formula |
C37H38N4O2S |
|---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
1'-[(4-benzhydrylpiperazin-1-yl)methyl]-3-(4-propan-2-ylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C37H38N4O2S/c1-27(2)28-17-19-31(20-18-28)41-34(42)25-44-37(41)32-15-9-10-16-33(32)40(36(37)43)26-38-21-23-39(24-22-38)35(29-11-5-3-6-12-29)30-13-7-4-8-14-30/h3-20,27,35H,21-26H2,1-2H3 |
InChI Key |
XLZRLVQDDPECMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CN5CCN(CC5)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide](/img/structure/B11240030.png)

![N-(2,6-dimethylphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11240037.png)
![3-cyclopentyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B11240043.png)

![N-methyl-N-(4-{2-[(3-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B11240057.png)
![1,1'-[6-(4-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one](/img/structure/B11240058.png)
![N-(5-bromo-2-methoxybenzyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11240060.png)
![1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11240064.png)
![N-(3,4-dimethylphenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11240070.png)

![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B11240082.png)
![N-(3-bromophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11240087.png)
